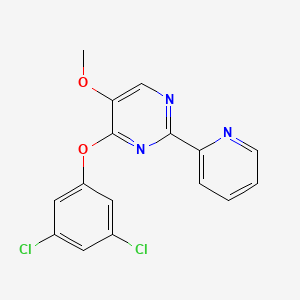

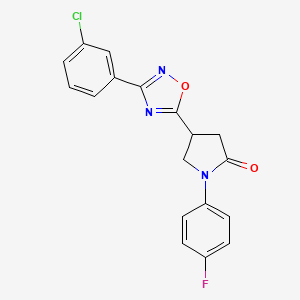

4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids, DNA and RNA. The specific structure of this compound suggests potential for various biological activities and interactions due to the presence of methoxy, dichlorophenoxy, and pyridinyl groups .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps, including alkylation, cyclization, and chloridization. For instance, 2,4-diaminopyrimidine derivatives can be synthesized through C5-alkylation or cyclization, followed by alkylation with diisopropoxyphosphoryl compounds . Similarly, 2,4-dichloro-5-methoxy-pyrimidine can be synthesized from methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride through cyclization and chloridization . These methods could potentially be adapted for the synthesis of "4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine" by incorporating the appropriate substituents at the relevant positions on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray diffraction techniques are often used to characterize these compounds. For example, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined to belong to the triclinic system . Another compound, 4-(4-chlorophenyl)-6-methyl-5-methoxy-caronyl-3,4-dihydropyrimidin-2(H)-one, was found to have a boat conformation of the pyrimidine ring . These analyses provide insights into the three-dimensional conformation of the pyrimidine derivatives, which is important for understanding their chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including reactions with electron-rich arenes, ethylene derivatives , and nucleophilic reagents such as methanol and sodium methylate . The presence of substituents like methoxy or chloro groups can influence the reactivity of the pyrimidine ring. For example, 5-methoxyfuroxano[3,4-d]pyrimidine reacts with nucleophiles at a specific position on the ring . These reactions can be exploited to further modify the pyrimidine ring and introduce additional functional groups that may enhance the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can significantly alter these properties. For instance, the presence of methoxy and chloro groups can affect the compound's polarity and hydrogen bonding capability, which in turn can influence its solubility in various solvents . These properties are important for the compound's application in biological systems and its potential as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

Pyranopyrimidine scaffolds, similar in structure to the compound , are crucial for medicinal and pharmaceutical applications due to their synthetic versatility and bioavailability. Research highlights the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing pyranopyrimidine derivatives. These catalysts offer a greener, more efficient pathway for creating compounds with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Anti-inflammatory and Pharmacological Effects

Pyrimidines exhibit a broad spectrum of pharmacological effects, including anti-inflammatory properties. The anti-inflammatory effects are attributed to their action on key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. Research developments in the synthesis and study of pyrimidine derivatives underline their potential as potent anti-inflammatory agents, providing a pathway for the development of new therapeutic agents (Rashid et al., 2021).

Environmental Applications

Studies on the treatment of wastewater from the pesticide industry reveal the significance of understanding the chemical interactions and treatment options for compounds containing pyrimidine structures. The research suggests that biological processes and granular activated carbon are effective in removing toxic pollutants, underlining the importance of chemical research in environmental protection and remediation (Goodwin et al., 2018).

Optoelectronic Materials

Research on quinazolines and pyrimidines, including compounds similar to the one , points to their utility in creating novel optoelectronic materials. The incorporation of these structures into π-extended conjugated systems has led to materials that exhibit promising photo- and electroluminescence properties. This area of research offers insights into the development of materials for organic light-emitting diodes and other electronic devices, highlighting the versatility of pyrimidine derivatives in materials science (Lipunova et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3,5-dichlorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2/c1-22-14-9-20-15(13-4-2-3-5-19-13)21-16(14)23-12-7-10(17)6-11(18)8-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYIISGHJNPKBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2553865.png)

![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2553866.png)

![2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile](/img/structure/B2553871.png)

![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2553876.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone](/img/structure/B2553877.png)

![2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B2553878.png)

![3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2553882.png)

![N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2553885.png)